molecular formula C17H15BrN4OS B2949686 N-(4-bromophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 895651-66-8

N-(4-bromophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2949686
CAS No.: 895651-66-8
M. Wt: 403.3
InChI Key: CTIJGQKLMVNGSW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by:

  • A 1,2,3-triazole core substituted with a methyl group at position 3.
  • A 3-(methylsulfanyl)phenyl group at position 1, introducing sulfur-based hydrophobicity.
  • A 4-bromophenyl carboxamide moiety at position 4, contributing electron-withdrawing effects.

Properties

IUPAC Name

N-(4-bromophenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4OS/c1-11-16(17(23)19-13-8-6-12(18)7-9-13)20-21-22(11)14-4-3-5-15(10-14)24-2/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIJGQKLMVNGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, including anticancer and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, highlighting key studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C16_{16}H16_{16}BrN5_{5}OS
  • Molecular Weight : Approximately 394.29 g/mol

The triazole ring is a significant feature contributing to the compound's biological activity, particularly in drug design.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells and cell cycle arrest.

  • Case Study : A study on related triazole compounds demonstrated IC50_{50} values against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The best-performing compounds showed IC50_{50} values as low as 1.1 μM, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi.

  • Findings : In vitro studies revealed that related triazole compounds inhibited the growth of Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of microbial cell wall synthesis and function .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like thymidylate synthase, leading to reduced DNA synthesis in cancer cells.
  • Disruption of Membrane Integrity : Antimicrobial activity may result from the disruption of microbial membranes, affecting their viability.
  • Induction of Apoptosis : Compounds in this class may trigger apoptotic pathways in cancer cells through various signaling mechanisms.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} (μM)Reference
AnticancerMCF-71.1
AnticancerHCT-1162.6
AnticancerHepG21.4
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Triazole Core

Substituent Variations on the Aryl Group
  • Compound I : N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo et al., 2020)
    • Replaces the 3-(methylsulfanyl)phenyl with 4-methoxyphenyl , enhancing electron-donating properties.
    • Cyclopropyl at position 5 increases steric bulk compared to methyl .
  • Compound II : 5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide ()
    • Substitutes the 4-bromophenyl with naphthyl , significantly increasing aromatic surface area for π-π stacking .
Carboxamide Substituent Variations
  • Compound III : (S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY, Shen et al., 2013)
    • Introduces a hydroxypropan-2-yl group, enabling hydrogen bonding, unlike the hydrophobic 4-bromophenyl in the target compound .
  • Compound IV : N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CymitQuimica, 2025)
    • Differs in triazole regioisomerism (1,2,4-triazole vs. 1,2,3-triazole) and uses a CF3 group , enhancing lipophilicity .

Physicochemical Properties

Property Target Compound Compound I (Pokhodylo et al.) Compound II ()
Molecular Weight ~450 (estimated) 413.84 396.43
Solubility Moderate (due to Br, S) Low (cyclopropyl, methoxy) Low (naphthyl)
Melting Point Not reported >250°C (decomp.) Not reported
LogP ~3.5 (predicted) ~3.0 ~4.2
  • The bromine atom in the target compound increases molecular weight and polarizability compared to chlorine or fluorine analogs .
  • Methylsulfanyl contributes to higher lipophilicity (LogP) than methoxy or hydroxyl groups .

Crystallographic and Conformational Analysis

  • Target Compound: No crystal structure reported. Analogous compounds (e.g., ZIPSEY) exhibit planar triazole cores with intermolecular C–H···O/N interactions stabilizing the lattice .
  • Compound IV : Trifluoromethyl group induces torsional strain, reducing planarity compared to methylsulfanyl .

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Optimize reaction time and temperature (e.g., 60–80°C for cyclization) to avoid side products.
  • Confirm purity via TLC or HPLC before proceeding to subsequent steps .

Basic: How can researchers address solubility challenges during in vitro assays?

Answer:
Low aqueous solubility is a common limitation. Methodological strategies include:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance solubility without disrupting biological activity.
  • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the triazole or phenyl rings to improve hydrophilicity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

Technique Application Example Data
¹H/¹³C NMR Confirm substituent positions and regiochemistryAromatic protons (δ 7.2–8.1 ppm), methylsulfanyl (δ 2.5 ppm)
FT-IR Validate carbonyl (C=O, ~1650 cm⁻¹) and triazole (C=N, ~1590 cm⁻¹) groups
HRMS Confirm molecular formula (e.g., [M+H]⁺ = 448.03 Da)
XRD Resolve crystal structure for unambiguous stereochemical assignment

Advanced: How should researchers design experiments to determine enzyme inhibition mechanisms?

Answer:

In Vitro Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to measure activity in the presence of the compound.

Kinetic Analysis :

  • Competitive Inhibition : Vary substrate concentration; observe increased KmK_m with constant VmaxV_{max}.
  • Non-competitive Inhibition : Reduced VmaxV_{max} with unchanged KmK_m.

Molecular Docking : Perform in silico studies (AutoDock Vina) to identify binding interactions with catalytic residues (e.g., carbonic anhydrase’s zinc-binding site) .

Control Experiments : Compare with known inhibitors (e.g., acetazolamide) to validate specificity .

Advanced: How can contradictory reports on biological activity (e.g., varying IC₅₀ values) be resolved?

Answer:
Contradictions often arise from assay conditions. Mitigation strategies:

  • Standardize Assays : Use identical buffer pH, temperature (e.g., 37°C), and enzyme concentrations.
  • Validate with Orthogonal Methods : Confirm inhibition via isothermal titration calorimetry (ITC) alongside fluorometric assays.
  • Reproducibility Studies : Collaborate with independent labs to verify results under blinded conditions .

Advanced: What computational approaches predict reactivity and stability for analog design?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess electronic properties (HOMO-LUMO gaps) and nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (100 ns trajectories) to evaluate binding stability and entropy changes .
  • QSAR Models : Corolate substituent effects (e.g., electron-withdrawing bromo groups) with bioactivity using partial least squares regression .

Advanced: How to establish structure-activity relationships (SAR) for triazole derivatives?

Answer:

Analog Synthesis : Replace the 4-bromophenyl group with halogens (Cl, F) or electron-donating groups (e.g., methoxy) .

Biological Screening : Test analogs against disease-relevant targets (e.g., kinases, HDACs) to identify critical substituents.

Crystallography : Resolve co-crystal structures to map interactions (e.g., hydrogen bonds with His94 in carbonic anhydrase) .

Advanced: What methodological frameworks assess toxicity and off-target effects?

Answer:

  • In Vitro Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values for non-target cells .
  • hERG Channel Binding : Patch-clamp electrophysiology to evaluate cardiac toxicity risks.
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify reactive intermediates .

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